Tert-butyl (3-iodopropyl)carbamate

Overview

Description

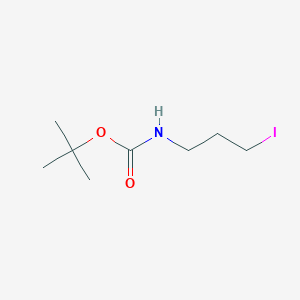

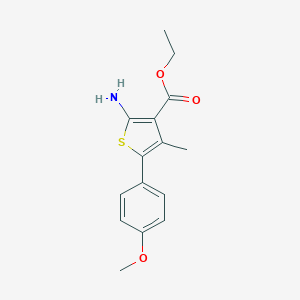

Tert-butyl (3-iodopropyl)carbamate is a useful research compound. Its molecular formula is C8H16INO2 and its molecular weight is 285.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metalation and Alkylation Studies : Tert-butyl carbamate derivatives, including tert-butyl (3-iodopropyl)carbamate, have been explored for their ability to undergo metalation between nitrogen and silicon. This property is used to prepare α-functionalized α-amino silanes, important in organic synthesis (Sieburth, Somers, & O'hare, 1996).

Synthesis of Heterocycles : This compound has been used in the synthesis of thieno[3,2-b]pyrroles and dihydrothienopyrroles, demonstrating its versatility in forming heterocyclic structures (Brugier, Outurquin, & Paulmier, 2001).

Crystallography and Structural Studies : In crystallography, this compound and related compounds have been used to study hydrogen and halogen bonds, contributing to the understanding of molecular interactions and structure (Baillargeon et al., 2017).

Antiarrhythmic and Hypotensive Activity : Some derivatives have shown potential in pharmacology, particularly in the development of compounds with antiarrhythmic and hypotensive properties (Chalina, Chakarova, & Staneva, 1998).

Atmospheric CO2 Fixation : this compound has been involved in research on atmospheric CO2 fixation, indicating its role in environmental chemistry (Takeda et al., 2012).

Synthesis of Protected β-d-2-deoxyribosylamine Analogues : It is a key intermediate in the synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, important in the field of nucleic acid chemistry (Ober et al., 2004).

Asymmetric Mannich Reaction : This compound has been used in the study of asymmetric Mannich reactions, important for the synthesis of chiral molecules (Yang, Pan, & List, 2009).

Functionalization of Carbamates : Research includes functionalization of carbamates, demonstrating its utility in organic transformations (Ortiz, Guijarro, & Yus, 1999).

Photocatalyzed Amination : It has been used in photocatalyzed amination processes, highlighting its role in light-mediated organic reactions (Wang et al., 2022).

Pd-Catalyzed Amidation : The compound has been studied in Pd-catalyzed cross-coupling reactions, a fundamental reaction type in the synthesis of complex molecules (Qin et al., 2010).

Safety and Hazards

Mechanism of Action

Target of Action

Tert-butyl (3-iodopropyl)carbamate is a member of the carbamate family of biocides . It is used in the preparation of isoindolin-2-one-linked quinazoline and pyridopyrimidine as Ras protein degraders and anticancer agents . The primary target of this compound is the Ras protein, a family of proteins involved in transmitting signals within cells .

Mode of Action

It is known that it interacts with its target, the ras protein, leading to its degradation . This degradation disrupts the normal signaling pathways within the cell, which can lead to the death of cancer cells .

Biochemical Pathways

The degradation of Ras proteins affects multiple biochemical pathways. Ras proteins are involved in several signaling pathways that control cell growth and differentiation . By degrading these proteins, this compound disrupts these pathways, potentially leading to the death of cancer cells .

Pharmacokinetics

It is known that the compound is slightly soluble in chloroform and methanol . More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

The primary result of the action of this compound is the degradation of Ras proteins . This can disrupt normal cellular signaling pathways, leading to the death of cancer cells .

Biochemical Analysis

Biochemical Properties

It is known that the compound is used in the synthesis of anticancer agents , suggesting that it may interact with enzymes, proteins, and other biomolecules involved in cancer pathways.

Cellular Effects

Given its use in the synthesis of anticancer agents , it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Given its use in the synthesis of anticancer agents , it may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Properties

IUPAC Name |

tert-butyl N-(3-iodopropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16INO2/c1-8(2,3)12-7(11)10-6-4-5-9/h4-6H2,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORVXNBKOWDNMGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30459562 | |

| Record name | tert-butyl 3-iodopropylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30459562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167479-01-8 | |

| Record name | tert-butyl 3-iodopropylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30459562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(3-iodopropyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-oxo-7,8,9,10-tetrahydro-6H-pyrido[1,2-a]azepine-1-carboxylate](/img/structure/B66392.png)